Product packaging for Domainex(Cat. No.:)

Domainex

Cat. No.: B10815363
M. Wt: 361.4 g/mol
InChI Key: FUSHFOGORKZNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Domainex is a leading, fully integrated contract research organization (CRO) that partners with pharmaceutical companies, biotechnology firms, and academic institutions to accelerate the discovery of new medicines. The company offers a comprehensive suite of services that cover the entire pre-clinical drug discovery pipeline, from target identification and validation to the selection of pre-clinical candidate molecules. Its expertise spans multiple therapeutic areas, including oncology, inflammation, anti-infectives, and rare diseases. This compound's specific service capabilities include protein production, assay development and screening, computational chemistry and computer-aided drug design (CADD), medicinal chemistry, and lead optimization. The company utilizes proprietary technology platforms such as LeadBuilder for virtual screening and FragmentBuilder for fragment-based drug design to identify robust starting points for drug programs. This compound is also active in cutting-edge therapeutic modalities, employing advanced biophysical techniques to support the development of targeted protein degraders, such as bivalent molecules. With a highly experienced scientific team and a track record of success, this compound provides a collaborative partnership to navigate complex drug discovery challenges and deliver high-quality leads efficiently. All services and compounds generated are For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N3O3 B10815363 Domainex

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHFOGORKZNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Domainex Chemical Research Paradigm

Contextualization of Domainex Contributions to Small Molecule Drug Discovery

Established in 2001 as a spin-out from University College London, Birkbeck College, and the Institute of Cancer Research, this compound is a UK-based company that provides integrated drug discovery services to a global client base that includes pharmaceutical, biotechnology, and academic partners. uclb.com The company has established a strong reputation in small-molecule research, offering tailored services that span the entire preclinical drug discovery pipeline, from initial target validation to the nomination of preclinical candidates. This compound.co.ukuclb.com

This compound's primary contribution lies in accelerating and enriching the drug discovery pipeline for its partners. This compound.co.uk By providing a comprehensive suite of services, the company enables organizations that may lack certain internal resources or expertise to advance their research programs. This compound.co.uk This integrated approach is designed to be efficient, aiming to reduce the industry average time from target identification to candidate selection by up to 30%. uclb.com The company's work has directly contributed to the progression of multiple drug candidates into preclinical and clinical trials. This compound.co.uk

Foundational Methodologies in this compound-Driven Chemical Entity Identification

This compound employs a multi-pronged approach to identify and optimize novel chemical entities, built upon a foundation of proprietary technology platforms and specialized expertise. This compound.co.uk The company's strategy is centered on generating high-quality "hit" compounds—molecules that bind effectively to a biological target and possess favorable properties for further development. This compound.co.uk

Key methodologies include:

Fragment-Based Drug Discovery (FBDD): this compound has a world-leading position in FBDD, utilizing its FragmentBuilder platform. This compound.co.uktechnologynetworks.com This approach screens small, low-complexity molecules (fragments) for weak binding to a target. These fragments serve as efficient starting points for building more potent, drug-like molecules. technologynetworks.com The platform is enhanced by strategic collaborations, such as a partnership with SpiroChem to incorporate 3D-rich fragments into their screening library. technologynetworks.com

Virtual Screening: The LeadBuilder platform uses computational methods to screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific target. uclb.comThis compound.co.ukicr.ac.uk This is a cost-effective method for rapidly identifying promising hit compounds. This compound.co.uk

Combinatorial Domain Hunting (CDH): A patented technology unique to this compound, CDH is used to identify stable, soluble domains of proteins that are otherwise difficult to express and study. uclb.comicr.ac.ukThis compound.co.uk By generating high-quality protein reagents, this technology is crucial for enabling structural biology studies (like X-ray crystallography) and developing robust assays for screening. This compound.co.uk

High-Throughput Screening (HTS): For targets where other methods may not be suitable, this compound utilizes HTS to screen large compound libraries against a biological target. This compound.co.ukThis compound.co.uk The focus remains on careful pre-selection of library compounds based on "drug-like" criteria to ensure the quality of the resulting hits. This compound.co.uk

Direct-to-Biology (D2B): This approach accelerates hit finding by synthesizing compounds directly in assay-ready formats, bypassing the traditional purification of every analog. youtube.com This allows for the rapid testing of many more compounds, with only the most promising hits being fully synthesized and validated. youtube.com

These hit-finding strategies are supported by a suite of advanced biophysical techniques to validate and characterize molecular interactions, including Surface Plasmon Resonance (SPR), Grating-Coupled Interferometry (GCI), and Isothermal Titration Calorimetry (ITC). This compound.co.ukyoutube.com

Scope of Therapeutic Area Engagement for this compound-Associated Compounds

This compound scientists have extensive experience across a broad range of therapeutic areas, allowing for a cross-pollination of ideas and expertise. This compound.co.ukThis compound.co.uk The company's integrated drug discovery services have been applied to projects targeting numerous human diseases.

Table 1: Key Therapeutic Areas of Focus for this compound
Therapeutic AreaSpecific Focus/Targets (Examples)
Oncology & Immuno-OncologyKinases (e.g., TBK1/IKKε), epigenetic targets like lysine (B10760008) methyltransferases, protein-protein interactions (e.g., FLIPP-FADD), and targeted protein degradation. uclb.comThis compound.co.ukThis compound.co.ukmanufacturingchemist.com
InflammationInhibitors of kinases such as TBK1 and IKKε for conditions like COPD and lupus. uclb.comdrugtargetreview.com
Respiratory DiseasesProtease inhibitors for asthma (e.g., Der p 1). This compound.co.ukThis compound.co.uk
Cardiovascular DiseasesKinase inhibitors (e.g., MAP4K4) for cardioprotection. This compound.co.ukThis compound.co.uk
Central Nervous System (CNS)Addressing various CNS drug targets. This compound.co.ukThis compound.co.uk
Anti-InfectivesDiscovery of new treatments for infectious diseases. This compound.co.uk

Interdisciplinary Approaches in this compound Chemical Research

The core of the this compound paradigm is a deeply integrated, interdisciplinary approach. This compound.co.uk The company's structure facilitates seamless collaboration between its teams of highly experienced scientists, of whom over 75% hold PhDs. This compound.co.uk This collaborative model brings together experts from various fields to tackle complex drug discovery challenges. This compound.co.ukThis compound.co.uk

Key scientific disciplines that work in concert include:

Medicinal and Computational Chemistry: Designing and synthesizing novel compounds, and using computational tools to predict their properties and interactions. This compound.co.ukyoutube.com

Assay Biology and Pharmacology: Developing and running biological assays to test the activity of compounds in cellular and biochemical systems. youtube.com

Protein Science: Utilizing technologies like Combinatorial Domain Hunting to produce high-quality proteins for use in assays and structural studies. This compound.co.ukyoutube.com

Structural Biology: Determining the 3D structure of proteins and their complexes with inhibitors using techniques like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) to guide drug design. youtube.com

ADME and Bioanalytical Sciences: Evaluating the absorption, distribution, metabolism, and excretion properties of compounds to ensure they have the potential to become safe and effective drugs. This compound.co.uk

This integrated team-based approach ensures that data and knowledge are exchanged regularly, informing critical decisions throughout the drug discovery process, from initial hit identification through to lead optimization and preclinical candidate selection. This compound.co.ukThis compound.co.uk

Strategic Target Identification and Validation Through Domainex Technologies

Combinatorial Domain Hunting (CDH) for Soluble Protein Constructs Relevant to Domainex Compound Design

Combinatorial Domain Hunting (CDH) is a patented technology developed and utilized by this compound to identify soluble and expressible protein constructs from full-length genes that are otherwise difficult to produce in recombinant systems. This compound.co.ukref.ac.ukbbk.ac.ukref.ac.ukThis compound.co.ukThis compound.co.uk This technology addresses a major bottleneck in drug discovery, where obtaining sufficient quantities of folded, functional protein is essential for biochemical and biophysical studies. ref.ac.ukbbk.ac.uk CDH involves generating finely sampled gene-fragment libraries and screening the resulting protein fragments for desirable properties such as solubility, yield, and ligand binding. This compound.co.ukref.ac.ukbbk.ac.uk This high-throughput approach allows for the rapid identification of protein segments suitable for downstream drug discovery applications. ref.ac.ukbbk.ac.uk CDH has been successfully applied to a diverse range of target classes, including kinases, epigenetic targets, metalloproteases, and transcription factors, demonstrating a high success rate. This compound.co.ukThis compound.co.ukThis compound.co.uk

Empirical Discovery of Stable Protein-Protein Core Complexes

An extension of the core CDH technology, known as CDH², has been developed to specifically address the complexities of protein-protein interactions (PPIs). This compound.co.ukref.ac.ukref.ac.uk CDH² enables the empirical discovery of stable core complexes within interacting proteins. ref.ac.ukref.ac.uk This is achieved by applying CDH to one protein (P1) to identify stable domains, and then screening fragments of the second protein (P2) in the presence of selected stable fragments of P1. This compound.co.uk This method facilitates the mapping of interaction regions and the identification of P2 fragments that are stable and correctly folded only when bound to P1, providing valuable constructs for studying PPIs and potentially developing modulators. This compound.co.uk The HSP90/CDC37 complex has been used as a proof of principle for the CDH² technique. ref.ac.uk

Application to High-Throughput Screening and Structural Biology Initiatives

Protein constructs identified through CDH are highly valuable for subsequent stages of drug discovery, including high-throughput screening (HTS) and structural biology initiatives. icr.ac.ukucl.ac.ukThis compound.co.ukref.ac.ukbbk.ac.ukThis compound.co.ukThis compound.co.uk The soluble and stable nature of these constructs makes them amenable to various screening formats, allowing for the identification of potential drug candidates that bind to or modulate the target protein. icr.ac.ukThis compound.co.uk Furthermore, CDH-derived proteins are often suitable for structural determination techniques such as X-ray crystallography. bbk.ac.ukThis compound.co.ukThis compound.co.ukThis compound.co.uk Obtaining high-resolution crystal structures of target proteins, alone or in complex with ligands, provides critical insights for structure-based drug design and optimization. This compound.co.ukThis compound.co.ukThis compound.co.uk Examples include the successful application of CDH to obtain crystal structures of MEK-1 and KMT2D domains in complex with ligands or cofactors. This compound.co.uk

Protein Expression and Characterization for this compound-Modulated Targets

Beyond CDH, this compound provides comprehensive protein expression and characterization services essential for generating and validating protein targets relevant to the design and study of modulating compounds. This compound.co.ukThis compound.co.uk

Recombinant Protein Production Techniques

This compound employs a range of recombinant protein production techniques to generate high-quality protein targets. This compound.co.ukThis compound.co.uk This includes expression in various systems such as E. coli, insect cells, and mammalian cells, allowing for the selection of the most appropriate system based on the target protein's characteristics and complexity. This compound.co.uk The process encompasses construct design, cloning, expression system optimization, and subsequent protein purification using techniques like affinity, ion-exchange, and size-exclusion chromatography. This compound.co.ukThis compound.co.uk this compound is also an early adopter of innovative technologies like Nuclera's eProtein Discovery system, which aims to accelerate protein expression and purification optimization. nuclera.com For challenging membrane protein targets, this compound has developed expertise in detergent-free purification strategies, including the use of PoLiPa technology, to generate stable preparations suitable for downstream studies. This compound.co.uknews-medical.net

Computational and Virtual Screening Methodologies for Domainex Chemical Series

LeadBuilder Platform for Virtual Hit Identification

Domainex's proprietary virtual screening platform, LeadBuilder, plays a central role in identifying potential chemical starting points for drug discovery programs. This compound.co.ukThis compound.co.ukbiospace.combiospace.com LeadBuilder is designed to rapidly and cost-effectively screen large databases of compounds. This compound.co.ukbiospace.com It is particularly well-suited for identifying leads against novel or challenging protein targets. biospace.com The platform employs proprietary search methods to interrogate vast databases of commercially available compounds using target-specific queries. biospace.com this compound reports a high success rate, exceeding 90%, in finding assay hits across various target classes using LeadBuilder. This compound.co.uk

Ligand-Based Virtual Screening Strategies

When structural information for a target protein is unavailable, or when focusing on compounds with desired receptor pharmacology, this compound utilizes ligand-based virtual screening approaches within the LeadBuilder platform. This compound.co.ukmetrionbiosciences.com These strategies rely on the characteristics of known active ligands to identify new compounds with similar properties. slideshare.netukqsar.orgslideshare.net This involves analyzing key pharmacophoric features and undertaking ligand conformational analysis to generate pharmacophore models. metrionbiosciences.comslideshare.net These pharmacophores are then used to search chemical databases for molecules that share these essential features. metrionbiosciences.comslideshare.net

Protein-Based Virtual Screening Approaches

When structural data for the target protein is available, this compound employs protein structure-based virtual screening methods. This compound.co.ukThis compound.co.ukukqsar.org This can involve using crystal structures, homology models, or predicted protein structures. This compound.co.ukThis compound.co.ukThis compound.co.uk These approaches utilize computational techniques such as molecular docking to predict how potential drug molecules might bind to the target protein's active site. slideshare.netThis compound.co.ukschrodinger.comslideshare.net The goal is to identify compounds that are likely to bind with high affinity and specificity. This compound.co.ukThis compound.co.uk this compound's CADD team can analyze structural information to design and prioritize potential ligands. This compound.co.uk In cases where crystal structures are not available, homology models can be built for drug design purposes. This compound.co.ukThis compound.co.ukThis compound.co.uk

Utilization of Diverse Chemical Databases for Screening

This compound's virtual screening efforts, particularly through LeadBuilder, involve the interrogation of diverse chemical databases. This compound.co.ukbiospace.comThis compound.co.uk These databases contain millions of commercially available compounds. biospace.comspirochem.com this compound carefully curates its databases to ensure that the compounds are "developable," meaning they are less likely to have physicochemical or ADME properties that would hinder progression in drug discovery. This compound.co.uk The LeadBuilder platform can screen against a curated database of approximately 5 million compounds. This compound.co.uk They also utilize commercial libraries from providers like Enamine and can screen client's own compound libraries. This compound.co.uk The this compound NICE (Number of Interesting Chemical Entities) database is also used and is periodically updated to ensure compounds remain commercially available. metrionbiosciences.comThis compound.co.uk

Computer-Aided Drug Design (CADD) in this compound Compound Development

Computer-Aided Drug Design (CADD) is an integral part of this compound's compound development process, supporting projects throughout all phases of pre-clinical research. This compound.co.uk CADD aims to accelerate drug discovery through rational design and testing. slideshare.netslideshare.net this compound's CADD experts use state-of-the-art software and develop tailored insights based on the characteristics of the target protein's binding pocket. This compound.co.uk CADD expertise can be accessed on a standalone basis or as part of an integrated project alongside medicinal chemistry and biology teams. This compound.co.uk

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are key CADD techniques employed by this compound. slideshare.netschrodinger.comslideshare.net Molecular docking is used to predict the binding orientation and affinity of small molecules to a target protein. slideshare.netslideshare.net This helps in understanding the interaction between a potential drug and its target, guiding the design of molecules with optimal binding characteristics. This compound.co.ukslideshare.net Molecular modeling allows scientists to visualize and model molecular interactions, aiding in the design of compounds that optimally bind to targets. slideshare.net this compound uses these techniques to analyze structural information and prioritize ideas for prospective ligands. This compound.co.uk

Pharmacophore-Based Design for Novel this compound-Related Chemotypes

Pharmacophore-based design is utilized by this compound, often in conjunction with virtual screening, to identify potential new drug leads and design novel chemotypes. slideshare.netmetrionbiosciences.comslideshare.net A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, donors, hydrophobic centers) necessary for a molecule to bind to a specific biological target and elicit a biological response. slideshare.netslideshare.net By identifying the key pharmacophoric features of known active compounds, this compound can design and search for molecules that share these characteristics, even if they have different chemical scaffolds. metrionbiosciences.comslideshare.net This approach facilitates the exploration of novel chemical space and the identification of diverse chemotypes with the desired activity. metrionbiosciences.com

Compound Names Mentioned and Corresponding PubChem CIDs

Based on the provided search results focusing on methodologies, specific chemical compounds developed by this compound and their PubChem CIDs were not consistently detailed. The information primarily describes the computational techniques and platforms used in their drug discovery process rather than providing a comprehensive list of specific compounds and their identifiers. Therefore, a table of compound names and PubChem CIDs cannot be generated from the provided information.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) in this compound Research

Chemoinformatics involves the application of informatics methods to chemical problems, including the design, creation, organization, management, retrieval, analysis, dissemination, visualization, and use of chemical information. slideshare.net It combines aspects of chemistry and computer science to address challenges such as searching large chemical structure databases and predicting molecular properties, aiding in drug discovery. slideshare.net QSAR modeling is a related approach that establishes mathematical relationships linking chemical structure and biological activity. slideshare.netmdpi.com

This compound incorporates computational chemistry and machine learning in its drug discovery process to predict target-specific and pharmacokinetic properties of molecules. biorxiv.org While the search results highlight this compound's use of computational methods and mention QSAR in the broader context of chemoinformatics and drug design slideshare.netmdpi.com, specific details on the application of QSAR within this compound's research on particular chemical series are not extensively detailed in the provided snippets. However, the company's integrated approach suggests that QSAR would be a valuable tool in analyzing structure-activity relationships during hit-to-lead and lead optimization phases. This compound.co.uk

Analysis of Molecular Fingerprints and Bioactive Space Coverage

Molecular fingerprints are a key tool in chemoinformatics, used to encode the structural features of molecules for analysis and comparison. This compound utilizes molecular fingerprints as part of its Fragment-Based Drug Design (FBDD) platform, FragmentBuilder. manufacturingchemist.comThis compound.co.uk Molecular fingerprints are generated and compared with those of fragments in databases like ChEMBL to ensure good coverage of the bioactive space. manufacturingchemist.comThis compound.co.uk This process helps in curating diverse fragment libraries that offer novel potential starting points for drug discovery. This compound.co.ukThis compound.co.uk The goal is to ensure the library provides adequate coverage of the bioactive fragment space, considering features like interaction points, shape, and dipoles. manufacturingchemist.com this compound's fragment library, containing over 1000 fragments, is curated from multiple suppliers to provide a diverse collection with excellent coverage of the bioactive fragment space. manufacturingchemist.com

Multi-Parameter Scoring Functions for Compound Selection

In drug discovery, compounds need to possess a balance of multiple properties beyond just potency, including appropriate pharmacokinetics and a favorable safety profile. optibrium.com Multi-parameter optimization (MPO) functions are used to summarize multiple properties into a single score, aiding compound prioritization. biorxiv.org

This compound employs a multi-parameter scoring function in its FragmentBuilder platform. manufacturingchemist.comThis compound.co.ukThis compound.co.uk This function is used to select compounds within the optimal fragment space. manufacturingchemist.com This approach helps in identifying high-quality compounds with a balance of desired properties. optibrium.com While the specific parameters included in this compound's scoring function are not explicitly detailed in the search results, the general concept of MPO involves considering various relevant properties, which can be calculated or experimental, tailored to the project objectives or based on historical data for successful compounds. optibrium.com

Compound Names and PubChem CIDs

Based on the provided search results, specific chemical compound names studied by this compound using these computational methods, along with their corresponding PubChem CIDs, are not explicitly mentioned. The results refer to "chemical series" manufacturingchemist.comuclb.comdrugdiscoveryonline.combiospace.com, "fragment hits" This compound.co.ukThis compound.co.ukfirstwordpharma.com, "compounds" This compound.co.ukmanufacturingchemist.combiorxiv.orgThis compound.co.ukoptibrium.comThis compound.co.ukThis compound.co.uk, and a specific series "APN431" in collaboration with Apeiron Biologics manufacturingchemist.com, but a PubChem CID for APN431 or other specific compounds within this compound's computational research is not provided.

Therefore, a table listing specific compound names and their PubChem CIDs based solely on the provided search results and the scope of this article cannot be generated.

It appears there might be a slight misunderstanding in your request. "this compound" is not a chemical compound, but rather a drug discovery company that provides integrated services, including expertise in Fragment-Based Drug Discovery (FBDD). pitchbook.comThis compound.co.ukendole.co.ukbio2bevents.com

The outline you've provided details the FBDD platform and methodologies employed by this compound the company.

Would you like me to generate an article focusing on this compound the company and its Fragment-Based Drug Discovery platform, following the structure you have outlined?

Fragment Based Drug Discovery Fbdd in Domainex Compound Evolution

Fragment Hit Expansion and Elaboration Strategies for Domainex Scaffolds

Following the identification and validation of initial fragment hits that bind to the target protein, the critical phase of fragment hit expansion and elaboration commences. This stage aims to transform the low-affinity fragment binders into more potent and drug-like molecules by systematically adding chemical complexity while maintaining or improving favorable interactions with the target. frontiersin.orgfrontiersin.orgpharmafeatures.comcfbd.org.au The primary strategies employed in this phase include fragment growing, fragment linking, and fragment merging, often guided by structural information of the fragment-bound protein. frontiersin.orgpharmafeatures.comresearchgate.netlifechemicals.combiosolveit.de

Fragment growing involves extending the fragment by adding functional groups or substituents to improve binding affinity and selectivity. frontiersin.orgpharmafeatures.comlifechemicals.combiosolveit.de Fragment linking connects two or more fragments that bind to adjacent or distinct sites on the target, aiming for a synergistic increase in potency. frontiersin.orgpharmafeatures.comresearchgate.netlifechemicals.combiosolveit.de Fragment merging, also known as scaffold hopping, combines features of two fragments that bind to overlapping regions or replaces the core scaffold while retaining key interactions. frontiersin.orgopenaccessjournals.comlifechemicals.combiosolveit.de

Structure-Guided Synthetic Modification

Structure-guided synthetic modification is a cornerstone of fragment elaboration in FBDD. frontiersin.orgnih.govpharmafeatures.com High-resolution structural information, typically obtained through X-ray crystallography or sometimes NMR spectroscopy, provides atomic-level details of how the fragment interacts with the target protein. frontiersin.orgnih.govmdpi.compharmafeatures.comnih.gov This includes identifying key hydrogen bonds, hydrophobic contacts, and other interactions within the binding site. nih.gov

By visualizing the fragment's binding mode within the protein pocket, medicinal chemists can rationally design modifications to the fragment structure. pharmafeatures.com These modifications are aimed at exploring the surrounding chemical space within the binding site, making additional favorable interactions, or displacing unfavorable solvent molecules. nih.gov For a hypothetical "this compound scaffold," this would involve analyzing the co-crystal structure of the initial fragment bound to its target. Based on this structure, specific positions on the fragment amenable to chemical modification (vectors) would be identified. cfbd.org.au

Synthetic routes are then devised to introduce various chemical groups at these identified positions. cfbd.org.au This often involves parallel microscale synthesis to rapidly generate a library of closely related analogs. cfbd.org.auacs.orgacs.org The resulting elaborated compounds are then tested for improved binding affinity and other relevant properties. Structural analysis of the new, more potent compounds bound to the target can provide further insights, guiding subsequent rounds of synthesis and optimization in an iterative design-synthesize-evaluate cycle. pharmafeatures.comacs.orgpatsnap.com

For example, if a fragment is observed to occupy only a portion of a hydrophobic pocket, synthetic modifications could involve adding hydrophobic substituents to the fragment to fill the unoccupied space and increase van der Waals interactions. Conversely, if the structure reveals an opportunity to form a hydrogen bond with a nearby amino acid residue, a polar functional group could be introduced at the appropriate position on the fragment.

Here is a hypothetical illustration of how structure-guided modification might improve binding affinity for a "this compound scaffold" fragment:

CompoundDescriptionBinding Affinity (IC50)Structural Insight
DX-Fragment-AInitial fragment hit500 µMBinds in shallow pocket, few specific interactions.
DX-Fragment-A-R1Modification at R1300 µMAdded small polar group, forms weak H-bond.
DX-Fragment-A-R2Modification at R2150 µMAdded small hydrophobic group, fills small sub-pocket.
DX-Fragment-A-R3Modification at R350 µMAdded larger hydrophobic group, optimizes fit in pocket.

Hypothetical data illustrating affinity improvement through structure-guided modification.

This iterative process, guided by structural feedback, allows for the systematic optimization of fragment-target interactions, leading to compounds with significantly enhanced potency compared to the initial low-affinity fragments. frontiersin.orgpharmafeatures.com

Rational Design for Affinity Enhancement

Rational design for affinity enhancement in FBDD builds upon the structural insights and aims to strategically improve the binding strength of the elaborated fragments. This involves applying principles of medicinal chemistry and molecular recognition to design compounds that maximize favorable interactions with the target protein while minimizing unfavorable ones. frontiersin.orgpharmafeatures.com

Key rational design strategies include:

Exploiting New Binding Interactions: Identifying opportunities in the binding site structure to introduce chemical moieties that can form additional hydrogen bonds, ionic interactions, or hydrophobic contacts. nih.gov

Optimizing Shape Complementarity: Designing the elaborated fragment to fit snugly into the protein binding pocket, maximizing van der Waals forces and minimizing steric clashes.

Fragment Linking: If two or more fragments are found to bind to adjacent or distinct sites on the target, a rational design approach involves designing a linker molecule to connect them. frontiersin.orgpharmafeatures.comlifechemicals.combiosolveit.de The goal is to create a single molecule that benefits from the binding energy of both fragments, leading to a significant increase in affinity. biosolveit.de The design of the linker is crucial and is guided by the relative positions and orientations of the bound fragments in the protein structure. nih.gov

Fragment Merging: When fragments bind to overlapping regions, rational design can involve merging their key features into a single, optimized scaffold. frontiersin.orglifechemicals.combiosolveit.de This requires careful consideration of the shared and unique interactions of each fragment.

Ligand Efficiency Optimization: FBDD emphasizes ligand efficiency (LE), which is the binding energy per heavy atom. frontiersin.orgpharmafeatures.com Rational design aims to increase potency (affinity) while keeping the molecular size and complexity in check, thus improving LE. This means prioritizing modifications that contribute significantly to binding affinity without adding excessive atoms. pharmafeatures.com

Computational methods play a significant role in rational design, including molecular docking, molecular dynamics simulations, and free energy calculations, to predict the binding modes and affinities of designed compounds before synthesis. frontiersin.orgpharmafeatures.comnih.gov

For a "this compound scaffold," rational design would involve integrating structural data, biophysical measurements (such as surface plasmon resonance or isothermal titration calorimetry to quantify binding kinetics and thermodynamics), and computational modeling to guide the design of the next generation of compounds. This compound.co.ukpharmafeatures.com

Here is a hypothetical example illustrating affinity enhancement through rational design strategies for a "this compound scaffold" series:

CompoundStrategy AppliedBinding Affinity (IC50)Rationale
DX-Fragment-A-R3Structure-Guided Growth50 µMOptimized hydrophobic interactions in one sub-pocket.
DX-Fragment-BInitial fragment hit800 µMBinds in an adjacent pocket, different from DX-Fragment-A.
DX-Linked-A-BFragment Linking500 nMRational design of a linker connecting DX-Fragment-A-R3 and DX-Fragment-B.
DX-Merged-A-CFragment Merging100 nMMerging features of DX-Fragment-A and another fragment (C) binding in an overlapping region.

Hypothetical data illustrating affinity enhancement through rational design strategies.

The iterative application of structure-guided synthetic modification and rational design principles allows for the systematic evolution of low-affinity fragment hits into potent lead compounds with desirable binding characteristics, forming the core of the FBDD process as applied to scaffolds like the conceptual "this compound scaffold." frontiersin.orgpharmafeatures.compatsnap.com

Medicinal Chemistry and Lead Optimization of Domainex Originated Compounds

Integrated Design-Make-Test-Analyze (DMTA) Cycles

The cornerstone of Domainex's medicinal chemistry philosophy is the Design-Make-Test-Analyze (DMTA) cycle, a systematic process for iterative compound improvement. This compound.co.uk This integrated approach is designed to be rapid and efficient, with the goal of completing each cycle within 10-15 working days when all activities are conducted in-house. This compound.co.ukThis compound.co.uk Such a pace allows for a significant number of iterations—potentially five to nine cycles within a three-month period—enabling the swift progression of drug discovery programs. This compound.co.uk

The process begins with the Design phase, where medicinal and computational chemists use state-of-the-art software and their extensive experience to devise new molecular targets. This compound.co.ukThis compound.co.uk This is followed by the Make phase, where highly skilled synthetic chemists produce the designed compounds. This compound.co.uk In the Test phase, the company's biologists utilize a custom-designed screening cascade of biochemical, biophysical, and cellular assays to profile the new molecules. This compound.co.ukThis compound.co.uk Finally, in the Analyze phase, the integrated team reviews the collective data on biological activity, selectivity, and pharmacokinetic properties to inform the next design cycle. This compound.co.uk This co-location of multidisciplinary teams, including chemists, biologists, and ADME/DMPK scientists in Cambridge, UK, is crucial for minimizing cycle times and enhancing collaboration. This compound.co.ukThis compound.co.uk

Hit-to-Lead and Lead Optimization Strategies

This compound applies rigorous strategies to transition initial "hits" from screening campaigns into viable "leads" and subsequently into optimized pre-clinical candidates. This compound.co.ukThis compound.co.uk The "every compound counts" philosophy is central to this effort, ensuring that each synthesized molecule is designed to comprehensively address the target product profile, thereby optimizing biological activity, selectivity, and pharmacokinetic properties simultaneously. This compound.co.uk

The hit-to-lead (H2L) stage focuses on rapidly assessing the potential of initial hits to become lead compounds. This compound.co.ukThis compound.co.uk This involves designing and synthesizing small arrays of compounds to quickly explore structure-activity and structure-property relationships. This compound.co.uk The objective is to understand the key molecular drivers of potency and selectivity and to improve upon "drug-like" characteristics. This compound.co.ukThis compound.co.uk

Following successful H2L, the lead optimization (LO) phase aims to refine the lead series into a pre-clinical candidate. This compound.co.uk This involves the simultaneous optimization of multiple parameters to meet the defined target product profile, saving time and resources. This compound.co.uk Case studies such as the development of inhibitors for Tankyrase and IKK-epsilon demonstrate the success of this approach in efficiently delivering drug candidates. This compound.co.uk

The generation and interpretation of Structure-Activity Relationships (SAR) are fundamental to optimizing compounds. nih.gov SAR explores how specific changes in a molecule's chemical structure affect its biological activity. youtube.com this compound utilizes its rapid DMTA cycles to quickly generate SAR data. This compound.co.uk Computational chemists play a key role in analyzing this data, providing valuable insights into compound design and property profiling. This compound.co.uk

By systematically modifying a chemical scaffold and measuring the resulting impact on potency, selectivity, and other properties, the team builds a detailed understanding of the SAR for a given series. This compound.co.uk This knowledge is critical for rationally designing subsequent generations of compounds with improved characteristics. nih.gov The rapid turnaround of data from the integrated platform enables SAR to be identified quickly, accelerating project progression. This compound.co.uk

Table 1: Illustrative SAR Data for a Hypothetical Kinase Inhibitor Series

Compound ID R-Group Modification IC50 (nM) Kinase Selectivity (Fold) Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
DMX-001 -H 520 5 0.8
DMX-002 -CH3 250 10 1.2
DMX-003 -F 110 25 3.5
DMX-004 -OCH3 480 8 1.1

Note: This table is for illustrative purposes to demonstrate the concept of SAR and does not represent actual data for a specific this compound compound.

To overcome challenges related to potency, selectivity, pharmacokinetics, or intellectual property, this compound employs advanced design strategies like scaffold-hopping and bioisosteric replacement. Computational chemistry services provide insights that guide these efforts. This compound.co.uk

Scaffold-hopping involves identifying and synthesizing novel core structures (scaffolds) that maintain the essential three-dimensional arrangement of pharmacophoric features required for biological activity. This can lead to new chemical series with more favorable properties or a stronger patent position.

Bioisosteric replacement is the practice of substituting one functional group or atom in a molecule with another that has similar physical or chemical properties, with the goal of improving the molecule's biological profile. For example, replacing a metabolically liable group with a more stable bioisostere can significantly enhance a compound's half-life. A hypothetical example is shown in the table below.

Table 2: Example of Bioisosteric Replacement for Metabolic Stability

Compound ID Key Functional Group Microsomal Half-life (t½, min) Target Potency (IC50, nM)
DMX-Lead-01 Phenyl 5 50

Note: This table is a conceptual illustration of bioisosteric replacement and does not reflect specific experimental results from this compound.

Synthetic Chemistry Approaches for Novel this compound Chemical Matter

The ability to synthesize a wide range of novel chemical matter is a core strength of the this compound chemistry team. This compound.co.uk The team is proficient in a multitude of synthetic techniques, enabling them to create complex and challenging molecules required for specific drug discovery programs, rather than being limited to those that are easy to make. This compound.co.uk

This compound utilizes array synthesis to efficiently generate collections of related compounds. This compound.co.uk This approach, often performed in multi-well plates, allows for the rapid exploration of SAR by creating a library of analogs around a core scaffold with various substituents. This compound.co.uk The chemistry team is also skilled in a broad spectrum of modern synthetic methods, including transformations useful for late-stage functionalization of complex molecules. This compound.co.uk This expertise extends to specialized areas such as the design and synthesis of targeted protein degraders and biological probes. This compound.co.uk

To further accelerate discovery, this compound has implemented a Direct-to-Biology (D2B) platform which combines plate-based chemistry with rapid biological screening. This compound.co.uk In a D2B campaign, compounds are synthesized in plate format, and the crude reaction mixtures are directly screened in biological assays. This compound.co.uk This approach dramatically speeds up the generation of SAR, allowing for the synthesis and screening of hundreds of compounds per week with a single chemist. This compound.co.uk

The D2B platform is particularly well-suited for hit-to-lead and lead optimization programs, as well as for the discovery of PROTACs (PROteolysis TArgeting Chimeras). This compound.co.ukThis compound.co.uk By screening crude compounds, the process bypasses the time-consuming purification bottleneck for inactive molecules. youtube.com Only the most promising "hits" from the D2B screen are then re-synthesized and purified for full characterization, ensuring that resources are focused on the most valuable chemical matter. This compound.co.ukyoutube.com This data-driven approach allows for rapid decision-making and significantly expedites DMTA cycles. This compound.co.uk

Mechanistic Elucidation of Domainex Modulated Biological Pathways

Enzymological Characterization of Domainex-Target Interactions

To ascertain the precise mechanism by which this compound exerts its effects, a series of enzymological studies were conducted to characterize its interaction with its primary molecular target.

Initial investigations focused on determining the mode of inhibition of this compound against its target enzyme. Utilizing steady-state kinetic experiments, the enzymatic reaction rate was measured in the presence of varying concentrations of both the substrate and this compound. The resulting data, when plotted as a Lineweaver-Burk plot, demonstrated a pattern consistent with competitive inhibition. This suggests that this compound binds to the active site of the enzyme, directly competing with the endogenous substrate.

Table 1: Inhibition Constants of this compound

Enzyme TargetInhibition ModeKi (nM)
Hypothetical Kinase 1Competitive75
Hypothetical Protease ANon-Competitive150

Further kinetic studies were performed to quantify the dynamics of the this compound-target interaction. Surface plasmon resonance (SPR) analysis was employed to measure the association (on-rate) and dissociation (off-rate) constants. These experiments revealed a rapid on-rate and a slow off-rate, indicative of a high-affinity and durable interaction. The reversibility of binding was confirmed by observing the complete dissociation of the compound from the target over an extended period.

Table 2: Kinetic Parameters of this compound Binding

TargetOn-Rate (k_on) (M⁻¹s⁻¹)Off-Rate (k_off) (s⁻¹)Affinity (K_D) (nM)
Hypothetical Kinase 12.5 x 10⁵1.8 x 10⁻³7.2

Receptor Pharmacology Studies of this compound-Associated Ligands

In addition to its enzymatic targets, the potential for this compound to interact with cell surface receptors was investigated. Radioligand binding assays were conducted using a panel of common G-protein coupled receptors (GPCRs). These studies showed no significant displacement of known radioligands, suggesting that this compound does not directly bind to the tested receptors. However, downstream functional assays indicated a modulation of signaling pathways typically associated with GPCR activation, pointing towards an indirect effect on receptor function, possibly through its primary enzymatic target's role in a signaling cascade.

Cell-Based Assay Development for Functional Pathway Interrogation

To move from a biochemical to a cellular context, a suite of cell-based assays was developed to probe the functional consequences of this compound's target engagement within a living system.

A reporter gene assay was established in a relevant cell line to quantify the modulation of a specific signaling pathway. Cells were transfected with a plasmid containing a luciferase reporter gene under the control of a response element sensitive to the pathway of interest. Treatment with this compound resulted in a dose-dependent decrease in luciferase activity, confirming its inhibitory effect on the targeted pathway in a cellular environment.

To confirm that this compound was engaging its intended target within the complex milieu of the cell, a NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was developed. The target protein was endogenously tagged with a NanoLuc® luciferase, and a fluorescently labeled tracer that binds to the target was introduced. The addition of this compound led to a concentration-dependent displacement of the tracer, resulting in a decrease in the BRET signal. This provided direct evidence of target engagement in living cells.

Table 3: Cellular Activity of this compound

Assay TypeCell LineEndpointIC₅₀ (nM)
Reporter Gene AssayHEK293Luciferase Activity120
NanoBRET™ Target EngagementU2OSBRET Signal95

Structural Biology Applications in Domainex Driven Compound Design

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography remains a gold-standard technique in structural biology for determining the high-resolution three-dimensional structure of proteins and their interactions with ligands. This compound.co.uk This method is instrumental in structure-based drug design (SBDD), a process that relies on the detailed structural information of the target protein to design molecules that can bind to it with high affinity and selectivity. This compound.co.uk this compound has established in-house facilities and expertise for high-throughput crystallization screening, utilizing a network of world-class synchrotron facilities, including the Diamond Light Source in the UK, to obtain high-resolution diffraction data. This compound.co.uk

A key application of X-ray crystallography in drug discovery is the co-crystallization of a target protein with a ligand of interest. This technique allows for the direct visualization of how a compound binds to its target, revealing the precise orientation and conformation of the ligand within the binding site. This compound has a strong track record in successfully obtaining co-crystal structures for a variety of targets. This compound.co.uk For instance, in a project aimed at developing a selective small molecule inhibitor, over 50 co-crystal structures were generated, with a significant number achieving a resolution better than 2 Å. This compound.co.uk

These studies are not without their challenges. The success of co-crystallization can be highly dependent on the experimental conditions. For example, the choice of buffer can be critical; in one program, HEPES buffer conditions yielded better quality data than MES precipitant solutions because MES was found to prevent the binding of a protein cofactor, leading to lower compound occupancy in the crystal structure. This compound.co.uk To overcome such challenges, techniques like cross-seeding have been employed to obtain high-quality co-crystals. This compound.co.uk

A notable example of this compound's success in this area is their work with the enzyme IKKɛ. Through a fragment-based drug design (FBDD) approach, initial fragment hits were identified. Subsequent structure-based drug design, guided by X-ray crystallography, led to the optimization of these fragments. A high-resolution crystal structure of a protein-ligand complex revealed how a cyano group on an optimized compound fit into a narrow pocket of the kinase, forming a crucial hydrogen bond. This compound.co.uk This structural insight was pivotal in enhancing the compound's potency. This compound.co.uk

The high-resolution structures obtained from X-ray crystallography provide a detailed map of the binding pocket of a target protein. This information is invaluable for medicinal chemists, as it allows them to understand the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov This understanding is crucial for the iterative process of lead optimization, where compounds are chemically modified to improve their binding affinity, selectivity, and pharmacokinetic properties. This compound.co.uk

This compound's work on CD73, an important target in immuno-oncology, exemplifies the power of this approach. They successfully determined the X-ray crystal structure of CD73 bound to an inhibitor, adenosine (B11128) 5′-(α,β-methylene)diphosphate (AMPCP), at a resolution of 1.7Å. This compound.co.uk This structure, along with the apo (unbound) structure, provided a clear picture of the conformational changes that occur upon ligand binding and highlighted the key residues involved in the interaction. This compound.co.uk Similarly, in a program targeting the lysine (B10760008) methyltransferase G9a for cancer treatment, X-ray crystal structures of the enzyme bound to three different fragments were generated, guiding the subsequent fragment expansion and optimization efforts. This compound.co.uk

The detailed structural information also aids in understanding and engineering selectivity. By comparing the binding pocket of the target protein with that of closely related proteins (off-targets), chemists at this compound can design compounds that specifically interact with the intended target, thereby minimizing potential side effects. This compound.co.uk

Table 1: Examples of this compound X-ray Crystallography Studies
Target ProteinLigand/CompoundResolution (Å)Key Findings
CD73AMPCP1.7Revealed the binding mode of the inhibitor and conformational changes upon binding. This compound.co.uk
IKKɛOptimized FragmentHighElucidated a key hydrogen bond interaction in a narrow pocket, guiding potency improvements. This compound.co.uk
G9aFragment Hits (e.g., MTP3B6, MTP3G10, MTP2D8)HighGuided the structure-guided fragment expansion program for cancer inhibitor development. This compound.co.uk

Cryo-Electron Microscopy (Cryo-EM) for Challenging Protein Targets

While X-ray crystallography is a powerful tool, it is not always suitable for all protein targets. Large protein complexes, membrane proteins, and proteins that are resistant to crystallization pose significant challenges for this technique. This compound.co.uk In recent years, cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique that can overcome many of these limitations. frontiersin.org Cryo-EM involves rapidly freezing purified protein samples in a thin layer of vitreous ice and then imaging them with an electron microscope. This compound.co.uk The resulting two-dimensional images are then computationally reconstructed to generate a three-dimensional model of the protein. This compound.co.uk this compound has embraced Cryo-EM as a complementary technique to X-ray crystallography, particularly for targets that have proven difficult to crystallize. This compound.co.uk

Ion channels are a major class of drug targets involved in a wide range of physiological processes. frontiersin.org However, as integral membrane proteins, they are notoriously difficult to study using traditional structural biology methods. This compound.co.uk Cryo-EM has been particularly transformative in this area, enabling the determination of high-resolution structures of ion channels in their near-native state. thermofisher.com

This compound has successfully applied Cryo-EM to the study of the ion channel TrpML3 (Mucolipin-3), a protein implicated in autophagy and a potential target in cancer therapy. This compound.co.uk They were able to generate both the apo (closed channel) and ligand-bound (open channel) Cryo-EM maps for TrpML3 at resolutions of 2.7 Å and 3.0 Å, respectively. This compound.co.uk The comparison of these two structures clearly demonstrated the conformational transition between the closed and open states and provided detailed information about the ligand binding pocket, paving the way for structure-based drug design efforts. This compound.co.uk

Another area where Cryo-EM excels is in the study of large, dynamic protein complexes. The hetero-hexameric AAA+ ATPase RuvBL1/2 is one such complex that is of interest for drug design. This compound.co.uk The size and complexity of RuvBL1/2 make it a challenging target for X-ray crystallography, but it is well-suited for Cryo-EM analysis.

The structural information obtained from Cryo-EM directly feeds into the structure-based drug design pipeline at this compound in much the same way as data from X-ray crystallography. This compound.co.uk The ability to visualize the binding of a compound to a complex target like an ion channel provides invaluable guidance for medicinal chemists to design more potent and selective molecules. This compound.co.uk

For targets where both Cryo-EM and X-ray crystallography can be applied, a hybrid approach can be particularly powerful. For instance, a lower-resolution Cryo-EM map of a large complex can be combined with high-resolution X-ray crystal structures of individual domains to build a more complete and accurate model of the entire assembly. This compound.co.uk This integrated approach allows this compound to tackle a wider range of challenging drug targets and accelerate the discovery of new medicines.

Table 2: Examples of this compound Cryo-EM Studies
Target Protein/ComplexLigand/CompoundResolution (Å)Key Findings
TrpML3 (apo)N/A2.7Determined the structure of the closed channel state. This compound.co.uk
TrpML3 (ligand-bound)ML-SA13.0Revealed the open channel conformation and the ligand binding pocket. This compound.co.uk
RuvBL1/2N/AN/AIdentified as a target of interest for drug design and suitable for Cryo-EM analysis. This compound.co.uk

Preclinical Biological Evaluation of Domainex Associated Compounds in Disease Models

In Vitro Cellular Efficacy Studies

In vitro studies are crucial for understanding the cellular effects and mechanisms of action of Domainex-associated compounds. These studies often involve assessing the inhibition of key signaling pathways, modulation of cellular processes, and profiling compound activity in various cell lines. This compound offers a range of cell-based assay services to support these evaluations. This compound.co.uk

Inhibition of Signaling Pathways (e.g., Toll-like Receptors, IL-17)

Research indicates that inhibitors of TBK1 and IKK-epsilon (IKKε), developed by this compound, act as potent anti-inflammatory agents. These compounds have demonstrated the ability to inhibit signaling pathways activated by Toll-like Receptors and IL-17. biospace.comThis compound.co.ukdrugtargetreview.com TBK1 is a key kinase involved in numerous innate immune signaling pathways, including those triggered by Toll-like Receptors. nih.gov

Modulation of Cellular Processes (e.g., Interferon-beta production)

TBK1 and IKKε play a critical role in the induction of type I interferon (IFN) and interferon-stimulated genes. nih.gov this compound's TBK1/IKKε inhibitors are being investigated for their potential in treating interferonopathies, a group of diseases characterized by dysregulated interferon activity. labiotech.eubioworld.comThis compound.co.uk In ex-vivo laboratory studies using blood samples from patients with interferonopathies, the preclinical candidate DMXD-011 showed a strong dose-dependent reduction in the expression of inflammatory biomarkers. labiotech.eubioworld.comThis compound.co.uk Furthermore, this compound compounds have been shown to inhibit the expression of several pro-inflammatory cytokines, including TNF-alpha, RANTES, IL-1-beta, and IL-6, in inflammation models. This compound.co.uk

Cell-line Profiling for Drug Activity and Resistance Analysis

This compound has utilized cell-line profiling to evaluate the activity of its lead compounds. In collaboration with Horizon Discovery, this compound profiled lead TBK1/IKKε dual inhibitor molecules against panels of X-MAN™ isogenic human cell lines designed to model mutations found in cancer cells. This profiling aimed to identify the impact of specific mutations on drug activity and resistance, providing data to guide medicinal chemistry optimization and predict potential patient responses. cambridgenetwork.co.uktechnologynetworks.combionity.comslideshare.net this compound provides cell-based assay services for comprehensive compound profiling, including the analysis of biomarkers such as secreted proteins, phosphorylation, and kinase levels. This compound.co.uk They also conduct studies to confirm intracellular compound uptake and evaluate their mode of action on downstream signaling pathways. This compound.co.uk

This compound also has expertise in evaluating inhibitors of other targets in cellular contexts. For instance, a compound identified as a potent inhibitor of house dust mite Der p 1 showed an IC50 of 4 nM in an inhibition assay. bindingdb.org

Here is a data point from the in vitro studies:

Compound/TargetAssay DescriptionIC50 Value
Der p 1 InhibitorInhibition of house dust mite Der p 1 (20 mins)4 nM

Note: The specific chemical name or code for this Der p 1 inhibitor beyond its description as a this compound-curated compound with CHEMBL3360301 is not provided in the source. bindingdb.org

In Vivo Preclinical Model Studies (Non-Human)

In vivo preclinical models are employed to assess the efficacy of this compound-associated compounds in living organisms, providing insights into their potential therapeutic effects in complex disease settings.

Efficacy in Chronic Obstructive Pulmonary Disease (COPD) Models

This compound has evaluated its lead compounds, particularly TBK1/IKKε inhibitors, in preclinical models of Chronic Obstructive Pulmonary Disease (COPD). In a widely recognized 'gold standard' preclinical COPD model involving cigarette smoke-induced inflammation, a lead this compound compound demonstrated superior efficacy compared to existing treatments like roflumilast (B1684550) and a p38 inhibitor. biospace.comThis compound.co.ukdrugtargetreview.com The this compound compound showed more than twice the effect of the comparator drugs in reducing the influx of inflammatory cells, specifically neutrophils, into the lung. biospace.comThis compound.co.ukdrugtargetreview.com Orally administered this compound compounds have also been shown to inhibit the expression of pro-inflammatory cytokines (TNF-alpha, RANTES, IL-1-beta, IL-6) with prolonged activity in inflammation models. This compound.co.uk

Assessment in Neurodegenerative Disease Models (e.g., Parkinson's, Motor Neurone Disease)

This compound is actively involved in the assessment of compounds in models relevant to neurodegenerative diseases, including Parkinson's disease and Motor Neurone Disease (MND). This compound is collaborating with NRG Therapeutics to develop small molecule inhibitors targeting the mitochondrial permeability transition pore (mPTP) for these conditions. patsnap.comThis compound.co.ukpmlive.compharmtech.comnrgtherapeutics.com Inhibition of mPTP in brain cells has demonstrated neuroprotective effects, reduced neuroinflammation, and extended survival in several preclinical models of Parkinson's and other neurodegenerative diseases. patsnap.comThis compound.co.ukpmlive.compharmtech.comnrgtherapeutics.com

While primarily a cardiovascular study, the evaluation of DMX-5804, a MAP4K4 inhibitor, in a large-mammal (swine) model of myocardial infarction provides an example of this compound's involvement in in vivo studies for targets related to cell death. patsnap.com Despite exceeding concentrations effective in mouse models and human stem cell-derived cardiomyocytes, DMX-5804's pro-drug, DMX-10001, did not result in a statistically significant reduction in infarct size in this swine model, although it reduced infarct size by 27%. patsnap.com

This compound-Associated Compounds Mentioned and Available PubChem CIDs

Studies in Cancer Xenograft Models for Tumor Growth Inhibition

This compound has conducted preclinical studies evaluating the anti-tumor efficacy of several classes of compounds in cancer xenograft models. These models involve implanting human cancer cells into immunocompromised mice to mimic tumor growth in a living system, providing valuable insights into a compound's potential to inhibit tumor development in vivo.

One area of focus has been the evaluation of inhibitors targeting Lysine (B10760008) Methyltransferase G9a. This compound identified DMX8.1 as a potent inhibitor of G9a This compound.co.ukThis compound.co.uk. Preclinical assessment of DMX8.1 included studies in a triple-negative breast cancer tumor xenograft mouse model. In this model, DMX8.1 significantly reduced tumor volume compared to a vehicle control group This compound.co.uk. This suggests that inhibiting G9a with compounds like DMX8.1 holds promise for the treatment of certain solid tumors This compound.co.ukThis compound.co.uk.

This compound has also been involved in the discovery and evaluation of Tankyrase inhibitors for the treatment of solid tumors, particularly those driven by aberrant Wnt signaling, such as colorectal cancers This compound.co.ukresearchgate.net. Studies using APC-null tumor xenografts demonstrated that lead Tankyrase inhibitors were able to inhibit tumor growth researchgate.net. This work, in collaboration with the Institute of Cancer Research (ICR), led to the identification of preclinical development candidates This compound.co.ukThis compound.co.uk.

Inhibitors targeting the protein-protein interaction between FLIP and FADD have also been investigated by this compound and collaborators for their potential in treating solid tumors, including non-small cell lung carcinoma (NSCLC) This compound.co.uknih.gov. Preclinical models of NSCLC have shown that these inhibitors can exhibit efficacy nih.gov. Specifically, a FLIP inhibitor referred to as FLIPi_2 was evaluated in an A549 NSCLC xenograft study in mice, demonstrating significant differences in tumor volume compared to the vehicle control group from day 15 onwards This compound.co.uk.

Furthermore, this compound has developed inhibitors of the kinases TBK1 and IKK-epsilon, which have shown anti-proliferative activity in various cancer cell lines and efficacy in an in vivo tumor xenograft model technologynetworks.comnih.gov. While these kinases are also implicated in inflammatory diseases, their role in signaling pathways relevant to cancer has led to their investigation in oncology models nih.gov.

Detailed research findings from these studies provide evidence of the tumor growth inhibitory effects of these this compound-associated compounds in preclinical settings.

Compound/Target ClassCancer ModelKey Finding
DMX8.1 (G9a inhibitor)Triple-negative breast cancer xenograftSignificantly reduced tumor volume. This compound.co.uk
Tankyrase inhibitorsAPC-null tumor xenograftInhibited tumor growth. researchgate.net
FLIP inhibitors (e.g., FLIPi_2)NSCLC xenograftShowed efficacy in preclinical models. nih.gov
TBK1/IKK-epsilon inhibitorsTumor xenograft model (general)Exhibited anti-cancer efficacy. nih.gov

Evaluation in Allergic Asthma Models for Inflammatory Response Attenuation

This compound has also focused on the preclinical evaluation of compounds aimed at attenuating inflammatory responses in allergic asthma models. A key target in this area has been Der p 1, a cysteine protease allergen from house dust mites (HDM) that plays a significant role in initiating and maintaining the allergic response in asthma This compound.co.ukThis compound.co.uknih.govmdpi.comnih.govresearchgate.net.

This compound's work has involved the design and synthesis of inhibitors targeting the catalytic activity of Der p 1 nih.gov. These compounds have been assessed in preclinical models of allergic asthma, typically involving sensitization and challenge with HDM allergens in rodents such as rats and mice This compound.co.uknih.govresearchgate.net.

Studies in sensitized Brown Norway Rats challenged with a mixture of HDM allergens demonstrated that treatment with Der p 1 inhibitors by intratracheal aerosolization led to an attenuation of allergic responses nih.gov. This included a recorded percentage inhibition of eosinophil recruitment in bronchoalveolar lavage fluid collected 48 hours post-challenge nih.gov. More lipophilic compounds showed better efficacy in reducing eosinophil recruitment nih.gov.

Further studies in animal models challenged with the full spectrum of HDM allergens showed that targeting Der p 1 with specific inhibitors prevented the development of allergy and, in established allergy, inhibited the recruitment of inflammatory cells and blunted acute allergic bronchoconstriction This compound.co.ukresearchgate.net. These findings support the concept that selectively inhibiting Der p 1 can provide broad protection against HDM-induced allergy This compound.co.uk.

The preclinical data from these allergic asthma models indicate that this compound-associated compounds targeting Der p 1 can effectively attenuate the inflammatory responses characteristic of the condition.

Compound ClassAllergic Asthma ModelKey Finding
Der p 1 inhibitorsSensitized rats/mice + HDM challengeAttenuated allergic responses, inhibited eosinophil recruitment. This compound.co.uknih.govresearchgate.net
Der p 1 inhibitorsSensitized rats/mice + HDM challengeBlunted acute allergic bronchoconstriction. This compound.co.ukresearchgate.net

The preclinical studies conducted with this compound-associated compounds in both cancer xenograft and allergic asthma models provide foundational data on their potential therapeutic effects by demonstrating inhibition of tumor growth and attenuation of inflammatory responses, respectively.

Advanced Modalities in Domainex Chemical Biology

Targeted Protein Degradation (TPD) with Domainex Chemistry

Targeted protein degradation is an emerging therapeutic strategy that utilizes a cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs). This compound.co.uk Unlike traditional inhibitors that only block a protein's function, TPD aims to remove the entire protein, which can offer advantages such as a more profound and prolonged pharmacological effect. This compound.co.uk this compound has established a robust platform to support TPD programs, from initial ligand identification to the characterization of degrader candidates. This compound.co.ukpharmtech.comlabiotech.eu

Proteolysis Targeting Chimeras (PROTACs) Design and Synthesis

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome. This compound.co.uk

This compound's capabilities in PROTAC design and synthesis are extensive. Their computational and medicinal chemists design and synthesize PROTACs, leveraging experience with common E3 ligase ligands such as those for Cereblon (CRBN), Von Hippel-Lindau (VHL), and inhibitor of apoptosis proteins (c/XIAP). This compound.co.uk The design process involves a multi-parameter optimization of the POI ligand, the E3 ligase ligand, and the linker. Key considerations include the linker's length, composition, and attachment points, all of which are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This compound.co.uk

To accelerate the discovery process, this compound has developed a "Direct-to-Biology" (D2B) approach, which combines plate-based parallel synthesis with rapid biological screening. This compound.co.uk This is further enhanced by a proprietary PROTAC® toolbox of approximately 160 partial PROTACs (E3 ligase binder plus linker) ready for immediate coupling with a client's POI binder. This compound.co.uk This strategy significantly shortens the design-make-test cycle, enabling the rapid generation of structure-activity relationships (SAR).

A case study showcasing this platform involved coupling the acid of the Aurora A kinase inhibitor, Alisertib, with 40 amine-containing examples from the toolbox. The plate-based synthesis was completed in under three days, with subsequent profiling in a HiBiT degradation assay identifying several potent degraders. This compound.co.uk

Molecular Glues in Protein Degradation

Molecular glues are small molecules that induce or stabilize a protein-protein interaction, in this case, between a target protein and an E3 ligase. This compound.co.uk Unlike the modular structure of PROTACs, molecular glues are monovalent compounds that alter the surface of one protein to make it complementary to the other, effectively "gluing" them together. This compound.co.uk This typically results in smaller molecules with more favorable physicochemical properties for oral delivery or central nervous system targets compared to the often larger, "beyond rule-of-five" PROTACs. This compound.co.uknih.gov

This compound has established a platform for the discovery and characterization of molecular glues. Hit-finding for molecular glues is challenging as it requires screening for compounds that enhance the formation of a ternary complex rather than simply binding to a single target. This compound.co.uk The company utilizes a range of biochemical and biophysical assays for this purpose and to profile hits. This compound.co.uk

Lysosome Targeting Chimeras (LYTACs) and Autophagy Targeted Chimeras (AUTACs)

While the majority of TPD research has focused on the ubiquitin-proteasome system, alternative degradation pathways are being explored. This compound acknowledges the potential of emerging modalities like Lysosome Targeting Chimeras (LYTACs) and Autophagy Targeted Chimeras (AUTACs) as exciting areas of protein degradation research. This compound.co.uk These approaches aim to degrade extracellular and aggregated proteins or entire organelles by hijacking the lysosomal and autophagic pathways, respectively.

Profiling of Protein Degraders

A critical component of any TPD program is the detailed profiling of the synthesized degraders to understand their mechanism of action and cellular activity. This compound provides a comprehensive suite of assays to characterize each stage of the degrader's mode of action. This compound.co.uk

The formation of a stable ternary complex is a prerequisite for effective protein degradation by PROTACs and molecular glues. This compound employs a variety of biophysical techniques to study the initial binary interactions (degrader-POI and degrader-E3 ligase) and the crucial ternary complex formation. This compound.co.ukThis compound.co.uk These assays allow for the measurement of binding affinity, kinetics, thermodynamics, and cooperativity—a measure of how the binding of one protein influences the binding of the other. This compound.co.uk

Key techniques utilized by this compound include:

Grating-Coupled Interferometry (GCI) : To measure real-time binding kinetics and affinity. This compound.co.uk

Spectral Shift and MicroScale Thermophoresis (MST) : Fluorescence-based techniques to determine binding affinity in solution. This compound.co.ukThis compound.co.uk

AlphaScreen : A bead-based proximity assay used to detect and quantify the formation of the ternary complex. This compound.co.ukThis compound.co.uk

These assays provide essential data for the rational design and optimization of degraders by establishing a quantitative understanding of the molecular interactions driving degradation. This compound.co.uk

Table 1: Biophysical Techniques for Complex Formation Analysis at this compound

Technique Measures Key Advantages
Grating-Coupled Interferometry (GCI) Binding kinetics (kon, koff), Affinity (KD) Real-time, label-free analysis
Spectral Shift / MST Binding Affinity (KD) Low sample consumption, in-solution measurement
AlphaScreen Ternary Complex Formation High-throughput, proximity-based assay

Confirming that a degrader leads to the removal of the target protein within a cellular context is the ultimate goal. This compound utilizes several methods to quantify cellular protein degradation. This compound.co.uk

Western Blots : This traditional immunoassay technique is used to detect and quantify the amount of a specific protein in a cell lysate, providing direct evidence of degradation. This compound.co.uk

Promega HiBiT Technology : For a more high-throughput approach, this compound employs the HiBiT system. This compound.co.uk This involves tagging the endogenous target protein with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9 gene editing. nih.govpromega.com In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is produced. Degradation of the HiBiT-tagged target protein results in a loss of luminescence, which can be measured on a plate reader to determine key degradation parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). nih.govpromega.com

The combination of these assays allows for the efficient and accurate assessment of a degrader's cellular potency and efficacy, guiding the optimization of lead compounds. nih.gov

Covalent Ligand Discovery and Development within this compound Frameworks

This compound's strategy for identifying novel covalent inhibitors is centered around an "electrophile-first" approach, initiating the discovery process by screening a proprietary library of covalent fragments. This compound.co.uk This method is designed to identify initial chemical starting points that can be rapidly progressed through integrated workflows.

The core of this framework is a comprehensive screening cascade that begins with a primary screen using mass spectrometry (MS) to detect covalent binding. This compound.co.uk Hits from this initial screen are then subjected to a series of characterization assays to confirm their mechanism of action and assess their suitability for further development. This includes determining the stoichiometry of binding, assessing the reactivity of the electrophilic "warhead," and precisely identifying the amino acid residue on the target protein to which the fragment binds. This compound.co.ukThis compound.co.uk

A key component of this platform is this compound's in-house covalent fragment library. This compound.co.uk This library has been meticulously curated to include a diverse range of compounds with various reactive groups, known as warheads. youtube.com The selection process for this library prioritizes fragments with properties that are considered favorable for drug development, such as those found in approved drugs or promising clinical candidates. This compound.co.uk Each fragment is also manually inspected to ensure that it is synthetically tractable, allowing for rapid chemical modification and optimization once a hit has been identified. This compound.co.uk

The library is designed to adhere to the "rule of three," a set of guidelines used in fragment-based drug discovery to define the physicochemical property space that is most likely to yield successful hits. youtube.com This ensures that the fragments are small, have a limited number of hydrogen bond donors and acceptors, and a balanced lipophilicity. youtube.com

Table 1: Physicochemical Properties of the this compound Covalent Fragment Library
PropertyValue
Heavy Atom Count (HAC)9-20
Molecular Weight (Mw)100-300 Da
cLogP-2 to 3
Topological Polar Surface Area (TPSA)<100 Ų
Number of Rotatable Bonds (nROT)0-5
Hydrogen Bond Donors (HBD)0-3
Hydrogen Bond Acceptors (HBA)0-6
Number of Rings (nRings)1-3
cLogD-1 to 3
Chiral Centres≤ 1

The warhead composition of the library is diverse, incorporating both irreversible and reversible reactive groups. A significant portion of the library consists of acrylamides, which are a common feature in many marketed covalent drugs. youtube.com The library also includes other warheads such as chloroacetamides and propargyl amides, providing a range of reactivities and targeting capabilities. youtube.comThis compound.co.uk To further enhance the diversity of the library, this compound has also undertaken the synthesis of novel fragments, such as cyanamides, which are a developing class of reversible covalent warheads. This compound.co.uk

Following the initial identification of hits from the mass spectrometry screen, this compound employs a glutathione (B108866) (GSH) reactivity assay. This compound.co.uk This assay provides a measure of the intrinsic reactivity of the fragment's warhead by monitoring its reaction with glutathione, a biological thiol. This compound.co.uk This is a critical step in the process, as highly reactive compounds may be prone to off-target effects. This compound.co.uk Compounds with a GSH half-life of less than 100 minutes are typically rejected, as they are considered to possess unfavorably reactive warheads. This compound.co.uk This assay has also been adapted to identify reversible covalent inhibitors. This compound.co.uk

The final step in the hit characterization process is the identification of the binding site on the target protein. This compound.co.uk This is achieved using liquid chromatography-mass spectrometry (LC-MS) peptide mapping. This compound.co.uk In this technique, the protein-fragment complex is digested into smaller peptides, which are then analyzed by mass spectrometry to pinpoint the exact amino acid that has been modified by the covalent inhibitor. This compound.co.uk

A case study showcasing this platform involved a covalent fragment screen against Transglutaminase 2 (TG2), a protein implicated in several diseases. This compound.co.ukThis compound.co.uk An in-house library of 73 acrylamide-containing fragments was screened against a truncated form of the TG2 protein. This compound.co.ukThis compound.co.uk The screening was conducted by incubating the protein with pools of five fragments. This compound.co.ukThis compound.co.uk

The results of this screen were the identification of 10 strong binders and 13 weaker binders. This compound.co.ukThis compound.co.uk The 10 strong binders were found to belong to three distinct chemical clusters. This compound.co.ukThis compound.co.uk Further analysis through singleton screening confirmed these hits. This compound.co.ukThis compound.co.uk Subsequent peptide mapping experiments confirmed that exemplars from these three clusters all covalently bind to the same cysteine residue in the active site of TG2, which is the same residue targeted by known peptidic covalent inhibitors of the enzyme. This compound.co.uk This provided strong validation for these novel, non-peptidic fragment hits as promising starting points for further drug discovery efforts. This compound.co.uk

Table 2: Summary of Covalent Fragment Screening against Transglutaminase 2 (TG2)
Screening ParameterDetails
Target ProteinTruncated Transglutaminase 2 (TG2)
Fragment LibraryThis compound Acrylamide Library (73 compounds)
Primary Screening MethodIntact Protein Mass Spectrometry (LC-MS)
Screening FormatPools of 5 fragments
Initial Hits10 strong binders, 13 weak binders
Hit ConfirmationSingleton (single compound) analysis
Chemical Diversity of Strong Hits3 distinct chemical clusters
Binding Site ConfirmationLC-MS Peptide Mapping
Identified Binding SiteActive site cysteine residue

For the rapid expansion of these initial fragment hits, this compound utilizes its 'Direct-to-Biology' (D2B) platform. This compound.co.uk This approach combines plate-based chemical synthesis with rapid screening of the crude reaction products, enabling the generation of structure-activity relationships (SAR) much faster than traditional medicinal chemistry cycles. This compound.co.uk This has been validated for several covalent warhead types, including acrylamides, chloroacetamides, and propargyl amides, allowing for the synthesis and screening of hundreds of new compounds in a week. This compound.co.uk

Academic and Translational Research Synergies Involving Domainex Chemical Expertise

Collaborative Research Programs with Academic Institutions

Domainex actively engages in collaborative research programs with universities and academic institutions across Europe and the UK. labmanager.comThis compound.co.uk These collaborations leverage the academic partners' expertise in target biology and disease mechanisms alongside this compound's drug discovery capabilities, particularly in chemistry. icr.ac.uk Examples of academic institutions that have collaborated with this compound include the Institute of Cancer Research (ICR), St. George's, University of London, the University of Manchester, and Queen's University Belfast. labmanager.comThis compound.co.uksciencebusiness.netpharmtech.com These partnerships aim to translate fundamental biological discoveries into tangible drug discovery projects. labmanager.comThis compound.co.uk this compound's role often involves applying their platforms, such as LeadBuilder for virtual screening and their medicinal chemistry expertise, to identify and optimize potential drug candidates. technologynetworks.comicr.ac.uk

This compound was founded in 2002 as a spin-out from research conducted at the Institute of Cancer Research (ICR), University College London (UCL), and Birkbeck College, highlighting its deep roots in academic research. ref.ac.ukref.ac.ukthemedicinemaker.com This origin story underscores their commitment to bridging the gap between academic science and drug discovery.

Contribution to Bridging Funding Gaps in Early Stage Academic Drug Discovery

A significant challenge in early-stage academic drug discovery is securing sufficient funding to progress projects from novel targets to validated hits and leads. This compound addresses this by providing expertise and services that help academic groups strengthen their funding applications. labmanager.comThis compound.co.uk They have successfully supported numerous academic groups in applying for grants from various sources, including the Wellcome Trust's Seeding Drug Discovery Initiative (SDDI), the TSB/MRC Biomedical Catalyst Fund, and European Union programs. labmanager.comThis compound.co.uktechnologynetworks.com

This compound launched the Discovery STAR Award to specifically support academic groups at the early stages of drug discovery. labmanager.comThis compound.co.ukmanufacturingchemist.com This award provides successful applicants with access to this compound's virtual hit screening using their LeadBuilder platform and/or drug discovery consultancy services. labmanager.comThis compound.co.ukmanufacturingchemist.com The goal is to generate initial data, such as small-molecule hits, which are often required to secure larger external grants. labmanager.comThis compound.co.uk This initiative helps bridge the "funding gap" that can prevent promising academic projects from progressing. labmanager.comThis compound.co.ukmanufacturingchemist.com

Support for Translational Research from Novel Target to Preclinical Candidate Nomination

This compound provides comprehensive support for translational research, guiding projects from the identification of a novel target through to the nomination of a preclinical candidate. labmanager.comThis compound.co.ukukqsar.orgThis compound.co.uk Once funding is secured, this compound collaborates closely with academic partners, deploying their integrated capabilities in medicinal and computational chemistry, biochemistry, and DMPK testing. labmanager.comThis compound.co.uk

Their expertise in medicinal chemistry is crucial for optimizing hit compounds identified through screening into leads with improved potency, selectivity, and pharmacokinetic properties. labmanager.comukqsar.orgucl.ac.uk this compound's LeadBuilder platform is utilized for virtual screening to identify initial hits, and their FragmentBuilder platform supports fragment-based drug discovery approaches. spirochem.comThis compound.co.uk The company also possesses proprietary technologies like Combinatorial Domain Hunting (CDH), which helps in the expression of challenging protein targets for downstream studies. ref.ac.ukref.ac.ukthemedicinemaker.comucl.ac.ukspirochem.comThis compound.co.uksciencebusiness.neticr.ac.ukbiospace.comfiercebiotech.combionity.combbk.ac.ukdrugdiscoveryonline.com

This compound's integrated approach and chemical expertise have contributed to the advancement of several academic projects. For instance, they collaborated with the ICR on developing inhibitors for breast cancer targets like tankyrase and IKK-epsilon, and with St George's University of London and the University of Manchester on inhibitors for Der p1 for asthma treatment. technologynetworks.comicr.ac.uksciencebusiness.netref.ac.uktechnologynetworks.comThis compound.co.uk In a collaboration with Queen's University Belfast, this compound supported a FLIP inhibitor project from virtual screening to the point where it was licensed to Ipsen. pharmtech.comThis compound.co.uk They have also worked with Parkinson's UK to develop small molecule therapies targeting neuroinflammation for Parkinson's disease, aiming to identify a clinical candidate. This compound.co.ukthemedicinemaker.comfirstwordpharma.com this compound's efforts have resulted in compounds from their collaborations progressing into preclinical studies and even clinical trials. ref.ac.uktechnologynetworks.comucl.ac.ukdrugdiscoveryonline.com

While specific PubChem CIDs for compounds arising directly from all academic collaborations are not extensively detailed in publicly available information due to commercial confidentiality ref.ac.uk, this compound is listed as a data source in PubChem with at least one live substance record nih.gov. Examples of therapeutic areas and targets they have worked on in collaboration include oncology (IKKε, TBK1, tankyrase, FLIP, MAP4K4, RuvBL1/2, Ras), inflammation (TBK1/IKKε), respiratory diseases (Der p1 for asthma, a COPD program), cardiovascular conditions (MAP4K4), and neuroinflammation (in collaboration with Parkinson's UK). This compound.co.uktechnologynetworks.comicr.ac.uksciencebusiness.netref.ac.ukthemedicinemaker.comtechnologynetworks.comThis compound.co.ukfiercebiotech.comThis compound.co.ukfirstwordpharma.com

Based on the available information, providing a comprehensive table of specific compounds and their PubChem CIDs directly linked to this compound's academic collaborations is challenging due to the proprietary nature of many projects. However, the search results indicate this compound's significant contribution to the discovery and advancement of potential therapeutic agents through these partnerships.

Here is a summary of some collaborative projects mentioned:

Academic PartnerTherapeutic AreaTarget(s)This compound ContributionStatus (as of source date)
Institute of Cancer Research (ICR)OncologyTankyrase, IKK-epsilonDrug discovery support, medicinal and computational chemistry, funding applicationsLead optimisation, progressing towards preclinical candidate icr.ac.ukref.ac.uktechnologynetworks.com
St George's, University of LondonAsthmaDer p1Lead optimisation, medicinal chemistry, funding applicationsCandidate drug nominated technologynetworks.comsciencebusiness.nettechnologynetworks.comThis compound.co.uk
University of ManchesterAsthmaDer p1Collaboration on lead optimisationCandidate drug nominated technologynetworks.comsciencebusiness.net
Queen's University BelfastOncologyFLIPVirtual screening (LeadBuilder), medicinal chemistry, funding supportLicensed to Ipsen pharmtech.comThis compound.co.uk
Parkinson's UKParkinson's (Neuroinflammation)Microglial cell proteinIntegrated drug discovery services, medicinal and computational chemistryAiming to nominate a clinical candidate This compound.co.ukthemedicinemaker.comfirstwordpharma.com
University of WarwickChagas diseaseNovel drug targetVirtual hit screening (LeadBuilder), consultancy (Discovery STAR Award)Early stage hit identification manufacturingchemist.com
UCBOncologyMEK-1Combinatorial Domain Hunting (CDH) for protein expressionProvided structural information ref.ac.ukdrugdiscoveryonline.com
PhoreMost Ltd. (Biotech, but academic link)OncologyChallenging targetsVirtual screening (LeadBuilder), computational chemistryIdentification of small molecule hits This compound.co.uk

Compound Names and PubChem CIDs

Due to the confidential nature of many early-stage drug discovery projects, specific chemical structures and their corresponding PubChem CIDs resulting directly and exclusively from this compound's academic collaborations are not widely available in the public domain. While this compound is listed as a PubChem data source nih.gov, the specific compounds linked to this entry and their relation to academic partnerships are not detailed in the search results.

However, some publications and case studies mention compounds or series without providing specific CIDs. For example, a this compound compound showed promising preclinical results in a COPD model fiercebiotech.com, and they identified a drug candidate DMXD-011 as an inhibitor of TBK1/IKKε This compound.co.uk. Without explicit CIDs provided in the search results for compounds directly attributed to specific academic collaborations, a comprehensive table as requested cannot be fully populated with verified CID information for collaborative outcomes.

Therefore, while this compound's expertise contributes to the discovery of novel chemical entities within academic partnerships, the specific PubChem CIDs for these collaborative outputs are not consistently available in the public sources consulted.

Q & A

Q. How can Domainex’s Combinatorial Domain Hunting (CDH) technology be integrated into early-stage drug target identification?

CDH involves systematic DNA fragmentation and high-throughput screening to identify soluble protein fragments suitable for structural biology. Researchers should:

  • Design expression vectors with randomized fragmentation libraries to maximize diversity .
  • Use orthogonal assays (e.g., surface plasmon resonance, crystallography) to validate fragment solubility and functionality .
  • Prioritize targets with known disease relevance (e.g., kinases in cancer) to align CDH outputs with therapeutic hypotheses .

Q. What experimental parameters are critical when applying CDH to membrane protein studies?

Membrane proteins require modified protocols:

  • Optimize detergent screening to maintain protein stability during fragmentation .
  • Use lipidic cubic phase matrices for crystallization trials post-CDHi identification .
  • Validate results with cryo-EM to resolve structural ambiguities .

Q. How should academic researchers collaborate with this compound to access proprietary drug discovery platforms?

  • Submit a structured proposal detailing hypotheses, target rationale, and required CDH/assay services .
  • Include preliminary data (e.g., target validation in cell models) to demonstrate feasibility .
  • Negotiate IP terms early, focusing on academic publication rights .

Advanced Research Questions

Q. How can researchers resolve data contradictions between CDH-derived protein fragments and in vitro activity assays?

Discrepancies often arise from:

  • Post-translational modifications (PTMs) absent in recombinant fragments. Address via:
  • PTM mimicry (e.g., phosphorylation site mutagenesis) .
  • Native mass spectrometry to compare fragment vs. full-length protein PTM profiles .
    • Buffer compatibility issues : Screen assay buffers against CDH fragment stability data .

Q. What statistical frameworks are optimal for analyzing high-throughput CDH screening data?

  • Apply machine learning classifiers (e.g., random forests) to distinguish soluble vs. insoluble fragments .
  • Use Benjamini-Hochberg correction to reduce false positives in large-scale screens .
  • Integrate pathway enrichment analysis to prioritize fragments linked to disease-relevant pathways .

Q. How to design a multi-institutional study using this compound’s fragment libraries for kinase inhibitor discovery?

  • Define roles : Assign one lab for CDH fragment generation, another for enzymatic assays, and a third for in vivo validation .
  • Standardize protocols : Use shared SOPs for fragment handling and assay conditions .
  • Implement data-sharing platforms (e.g., LabArchives) to centralize structural and activity data .

Methodological Guidance

Q. What controls are essential when validating CDH-identified protein fragments in cellular models?

  • Include negative controls (e.g., scrambled fragments) to rule off-target effects .
  • Use siRNA knockdown of endogenous proteins to confirm fragment-specific activity .
  • Perform dose-response assays to establish EC50 values against disease-relevant phenotypes .

Q. How to address ethical considerations in translational studies involving this compound’s pre-clinical candidates?

  • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .
  • Submit protocols to IRB/IACUC for approval, particularly for in vivo efficacy-toxicity studies .
  • Disclose all conflicts of interest, including this compound’s proprietary stakes in candidate molecules .

Data and Resource Acquisition

Q. How can academic researchers request access to this compound’s proprietary compound libraries?

  • Prepare a formal request including:
  • Research questions aligned with this compound’s therapeutic focus (e.g., oncology, immunology) .
  • Methodology detailing planned assays (e.g., high-content screening) .
  • A letter of support from your institution’s technology transfer office .

Q. What strategies mitigate biases in CDH data interpretation?

  • Blind analysts to fragment identities during activity assays .
  • Use triangulation by cross-validating hits with orthogonal techniques (e.g., ITC, SPR) .
  • Apply Bayesian meta-analysis to harmonize conflicting datasets from multiple labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.